molecular formula C14H14O6 B1457027 (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester CAS No. 872139-38-3

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

Cat. No. B1457027
M. Wt: 278.26 g/mol
InChI Key: PLDPTZUGHSJPIL-NSHDSACASA-N
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Description

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester, or DPABE, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid, dioxane, and is related to the class of compounds known as dioxanes. DPABE is a relatively new compound, and research into its properties is ongoing.

Scientific Research Applications

Chemical Reactions and Mechanisms

The scientific research applications of “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester” involve understanding its chemical reactions and mechanisms. For example, studies on the acidolysis of lignin model compounds in aqueous dioxane suggest significant insights into the mechanisms of β-O-4 bond cleavage, which is critical for lignin degradation and valorization processes. The presence of dioxane enhances the acidolysis, indicating that similar compounds, including “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester”, could play a role in such chemical transformations (T. Yokoyama, 2015).

Biotechnological Applications

The potential biotechnological applications of derivatives from “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester” may include its role as a precursor or intermediate in the synthesis of biodegradable polymers. The fermentation of sugars present in biomass to produce lactic acid, which can be further processed into valuable chemicals like acrylic acid, 1,2-propanediol, and lactate ester, highlights the importance of such chemical intermediates in green chemistry and sustainable material production (Chao Gao et al., 2011).

Environmental and Health Concerns

While focusing on the scientific applications of “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester”, it is crucial to consider the broader context of dioxane compounds, especially 1,4-dioxane, due to its environmental persistence and potential health impacts. Research underscores the importance of understanding 1,4-dioxane's environmental fate, detection methods, and treatment technologies to mitigate its effects on public health and water resources. This knowledge is essential for developing policies and strategies to manage the presence of such compounds in the environment (K. G. Godri Pollitt et al., 2019).

properties

IUPAC Name

benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPTZUGHSJPIL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H](C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728765
Record name Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

CAS RN

872139-38-3
Record name Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 3
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 4
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 5
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 6
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

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